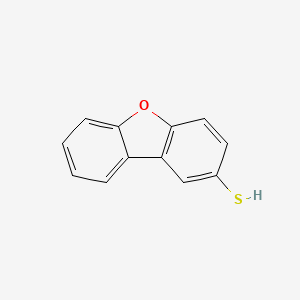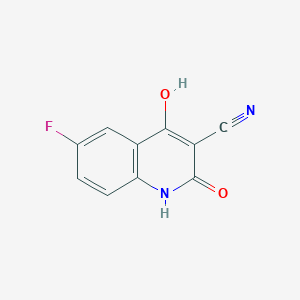
2,4-Dichloro-8-methylquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-8-methylquinoline-3-carbonitrile is a chemical compound with the molecular formula C11H6Cl2N2 It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-8-methylquinoline-3-carbonitrile typically involves the reaction of 2,4-dichloroaniline with 3-cyanopyridine under specific conditions. Common catalysts used in these reactions include piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline . The reaction is carried out under controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-8-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens, alkylating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are obtained.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce various halogenated or alkylated quinoline compounds.
Aplicaciones Científicas De Investigación
2,4-Dichloro-8-methylquinoline-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives, which have various applications in organic synthesis and materials science.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-8-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with DNA synthesis, leading to the disruption of cellular processes in microorganisms or cancer cells . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
2,4-Dichloro-8-methylquinoline-3-carbonitrile can be compared with other similar compounds, such as:
2,6-Dichloro-8-methylquinoline-3-carbonitrile: This compound has a similar structure but with chlorine atoms at different positions, which may result in different chemical and biological properties.
2,4-Dichloroquinoline-3-carbaldehyde:
8-Methylquinoline-3-carbonitrile: This compound lacks the chlorine atoms, which may influence its chemical behavior and biological activity.
Propiedades
Fórmula molecular |
C11H6Cl2N2 |
|---|---|
Peso molecular |
237.08 g/mol |
Nombre IUPAC |
2,4-dichloro-8-methylquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6Cl2N2/c1-6-3-2-4-7-9(12)8(5-14)11(13)15-10(6)7/h2-4H,1H3 |
Clave InChI |
DCGGTWFWQNZPBY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=C(C(=N2)Cl)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Chloro-2-({[(2-chloro-5-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13942905.png)

![4-[4-(4, 4,5,5-Tetramethyl-1,3,2-d ioxaborolan-2-yl)-pyrazol-1-yl]-1-(2,2,2-trifluoroethyl)-piperidine](/img/structure/B13942914.png)
![1-[2-(4-Methoxy-phenoxy)-ethyl]-1h-indole-4-carboxylic acid](/img/structure/B13942918.png)




![3',5'-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2'-deoxyuridine](/img/structure/B13942964.png)


